2-(2-bromophenyl)-2,2-difluoroacetonitrile
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Overview
Description
2-(2-bromophenyl)-2,2-difluoroacetonitrile is an organic compound that features a bromine atom, two fluorine atoms, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-2,2-difluoroacetonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromobenzonitrile with difluoromethylating agents under specific conditions. For instance, the reaction can be carried out using difluoromethyltrimethylsilane in the presence of a base such as potassium tert-butoxide. The reaction typically proceeds at room temperature and yields the desired product with high efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-2,2-difluoroacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
Substitution: Products include azides, thiols, and other substituted derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
2-(2-bromophenyl)-2,2-difluoroacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Materials Science: It is utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-2,2-difluoroacetonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the nitrile group, contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-bromophenylacetonitrile
- 2,2-difluoroacetonitrile
- 2-bromo-2,2-difluoroethanol
Uniqueness
2-(2-bromophenyl)-2,2-difluoroacetonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these elements enhances its reactivity and potential for diverse applications compared to similar compounds that lack one or more of these functional groups.
Properties
IUPAC Name |
2-(2-bromophenyl)-2,2-difluoroacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVAVTVRTNTGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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